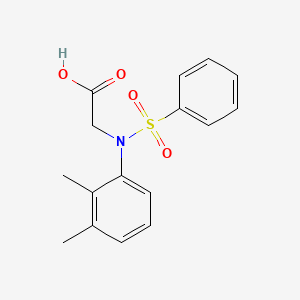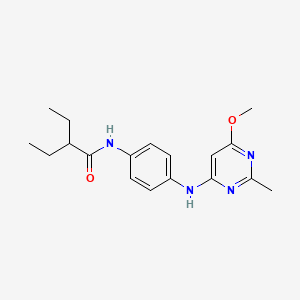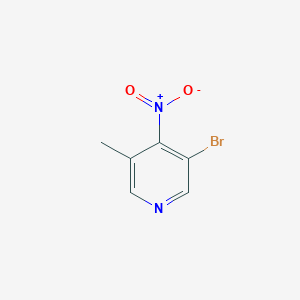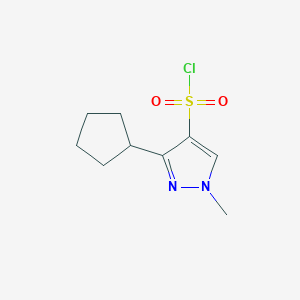![molecular formula C21H16N4O3S B2366031 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 1251627-32-3](/img/structure/B2366031.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activities. These compounds showed significant activity against both maximal electroshock and subcutaneous pentylenetetrazole seizures in mice, highlighting their potential in treating convulsive disorders (Nath et al., 2021).
Anti-inflammatory Agents : Thiazolidin-5-yl acetic acid derivatives, which share a core structure with the queried compound, have been synthesized and evaluated as anti-inflammatory agents. These compounds exhibited promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje et al., 2015).
Cytotoxic Activity Against Cancer Cell Lines : Novel compounds bearing imidazo[2,1-b]thiazole scaffolds have been designed, synthesized, and tested for cytotoxicity against human cancer cell lines. These studies provide insights into the potential use of similar compounds in cancer treatment (Ding et al., 2012).
Antimicrobial Agents : Thiazolidin-4-one derivatives, similar in structure to the specified compound, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Baviskar et al., 2013).
Synthesis and Characterization : Various studies have focused on the synthesis and structural characterization of derivatives similar to the compound . These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields (Hosny et al., 2019).
Antitumor Activity : Some derivatives of the compound have been synthesized and evaluated for antitumor activity. These studies highlight the potential use of these compounds in developing new anticancer drugs (Yurttaş et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-18(12-25-19(27)15-6-1-2-7-16(15)20(25)28)22-14-5-3-4-13(10-14)17-11-24-8-9-29-21(24)23-17/h1-7,10-11H,8-9,12H2,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYHVNJCBPVEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)



![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)



![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)


![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
